molecular formula C15H21FN2O B3850695 3-{[2-(2-fluorophenyl)-1-methylethyl]amino}-2-azepanone

3-{[2-(2-fluorophenyl)-1-methylethyl]amino}-2-azepanone

Cat. No. B3850695
M. Wt: 264.34 g/mol
InChI Key: TZNCRDJEAYRBCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-{[2-(2-fluorophenyl)-1-methylethyl]amino}-2-azepanone” is a complex organic molecule. It contains an azepanone ring, which is a seven-membered cyclic structure with one carbonyl group (C=O) and one nitrogen atom. The presence of the carbonyl group classifies it as a type of lactam . The molecule also contains a fluorophenyl group, which is a phenyl ring (a type of aromatic ring) with a fluorine atom attached, and a methylethyl group, which is a two-carbon alkyl chain with a methyl group attached .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azepanone ring, being a seven-membered ring, may have some strain due to the deviation from the ideal bond angles. The presence of the carbonyl group and the nitrogen atom in the ring would also affect the electron distribution and the reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carbonyl group in the azepanone ring is typically quite reactive and can undergo various reactions such as nucleophilic addition or reduction . The fluorine atom on the phenyl ring can also influence the reactivity of the ring, as fluorine is highly electronegative .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group and the electronegative fluorine atom could enhance its solubility in polar solvents .

Mechanism of Action

Without specific information on the biological activity of this compound, it’s difficult to predict its mechanism of action .

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. It could potentially be of interest in fields such as medicinal chemistry or materials science, but further studies would be needed to explore these possibilities .

properties

IUPAC Name

3-[1-(2-fluorophenyl)propan-2-ylamino]azepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O/c1-11(10-12-6-2-3-7-13(12)16)18-14-8-4-5-9-17-15(14)19/h2-3,6-7,11,14,18H,4-5,8-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNCRDJEAYRBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1F)NC2CCCCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[2-(2-Fluorophenyl)-1-methylethyl]amino}-2-azepanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[2-(2-fluorophenyl)-1-methylethyl]amino}-2-azepanone
Reactant of Route 2
3-{[2-(2-fluorophenyl)-1-methylethyl]amino}-2-azepanone
Reactant of Route 3
3-{[2-(2-fluorophenyl)-1-methylethyl]amino}-2-azepanone
Reactant of Route 4
3-{[2-(2-fluorophenyl)-1-methylethyl]amino}-2-azepanone
Reactant of Route 5
3-{[2-(2-fluorophenyl)-1-methylethyl]amino}-2-azepanone
Reactant of Route 6
3-{[2-(2-fluorophenyl)-1-methylethyl]amino}-2-azepanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.